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6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine

Catalog No.
S8338054
CAS No.
M.F
C6H5ClN4
M. Wt
168.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine

Product Name

6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine

IUPAC Name

6-chloro-1H-pyrazolo[4,3-c]pyridin-3-amine

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

InChI

InChI=1S/C6H5ClN4/c7-5-1-4-3(2-9-5)6(8)11-10-4/h1-2H,(H3,8,10,11)

InChI Key

ZGCFHYKQHHBJJZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=NN2)N

6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound characterized by the presence of a pyrazole ring fused to a pyridine structure. Its molecular formula is C6H4ClN3C_6H_4ClN_3 and it has a molecular weight of approximately 153.57 g/mol. The compound is notable for its unique structural features, including a chlorine atom at the 6-position and an amine group at the 3-position of the pyrazolo ring. This configuration contributes to its potential reactivity and biological activity, making it a subject of interest in medicinal chemistry.

, primarily due to the functional groups present in its structure:

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles through nucleophilic substitution reactions.
  • Cross-Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with aryl or heteroaryl boronic acids.

These reactions are facilitated by using appropriate catalysts, typically palladium-based, under specific conditions that promote reactivity.

The biological activity of 6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine has been explored in various studies. It has shown potential as an inhibitor of specific protein kinases, which play critical roles in cellular signaling pathways related to growth and proliferation. This makes it a candidate for further development as an anticancer agent or for treating other diseases where kinase activity is dysregulated. Additionally, its interactions with other biological targets may contribute to its pharmacological properties.

The synthesis of 6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine can be achieved through several methods:

  • Starting Material: The synthesis often begins with 4,6-dichloropyridine-3-carbaldehyde.
  • Reagents: Hydrazine and N,N-diisopropylethylamine are commonly used.
  • Reaction Conditions: The reaction typically occurs in dimethylacetamide at elevated temperatures (around 80°C) for several hours.
  • Purification: Post-reaction, the mixture is cooled, diluted with ethyl acetate, washed, and then concentrated to yield the desired product.

6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine serves multiple purposes in scientific research:

  • Medicinal Chemistry: It is utilized as a building block for synthesizing various biologically active compounds, particularly those targeting kinases.
  • Material Science: The compound may also find applications in developing new materials with specific electronic or optical properties.
  • Chemical Biology: Its ability to interact with biological pathways makes it useful for studying cellular mechanisms and molecular interactions.

Interaction studies involving 6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine have focused on its binding affinity to various proteins and enzymes. These studies aim to elucidate the compound's mechanism of action and identify potential therapeutic targets. Understanding these interactions can provide insights into how modifications to the compound's structure might enhance its efficacy or selectivity against specific biological targets.

Several compounds share structural similarities with 6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine. Here are some notable examples:

Compound NameSimilarityUnique Features
6-Chloro-1H-pyrazolo[4,3-c]pyridine0.88Lacks amine group; different reactivity profile
4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine0.83Contains methyl group; altered biological activity
5,7-Dichloro-1H-pyrazolo[3,4-c]pyridine0.68Different substitution pattern; potential kinase inhibitor
6-Chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine0.70Pyrrolo structure; distinct pharmacological properties

Uniqueness

The uniqueness of 6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine lies in its specific arrangement of functional groups that confer distinct chemical reactivity and biological activity compared to similar compounds. Its chlorine substituent combined with an amine group enhances its potential as a versatile intermediate in drug discovery and development processes.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

168.0202739 g/mol

Monoisotopic Mass

168.0202739 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-29-2023

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